molecular formula C26H23BrN2OS B3012939 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 681274-24-8

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B3012939
CAS No.: 681274-24-8
M. Wt: 491.45
InChI Key: JJPXCHMEDLPJJZ-UHFFFAOYSA-N
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Description

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, bromophenyl, and tetrahydroquinoline moieties

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2OS/c27-21-13-11-19(12-14-21)16-28-17-25(22-8-2-4-10-24(22)28)31-18-26(30)29-15-5-7-20-6-1-3-9-23(20)29/h1-4,6,8-14,17H,5,7,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPXCHMEDLPJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the bromophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the sulfanyl linkage and the incorporation of the tetrahydroquinoline moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the indole moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

The compound is of significant interest due to its potential applications in:

  • Anticancer Research : Similar compounds have shown promising anticancer activities. The indole structure is known for its ability to inhibit various cancer cell lines.
  • Neuropharmacology : The tetrahydroquinoline moiety may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
  • Antimicrobial Properties : The presence of the indole and sulfanyl groups indicates possible antimicrobial effects.

Synthesis Pathways

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions:

  • Formation of Indole Derivative : Utilizes Fischer indole synthesis from phenylhydrazine and an aldehyde or ketone.
  • Bromination : The indole derivative is brominated using bromine or N-bromosuccinimide (NBS).
  • Introduction of Tetrahydroquinoline : Achieved through nucleophilic substitution reactions.
  • Thioether Formation : Reacting the tetrahydroquinoline-indole derivative with an appropriate thiol compound under mild conditions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on indole-based derivatives have shown that they can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle proteins and apoptosis-related genes.

Neuropharmacological Effects

Studies suggest that tetrahydroquinoline derivatives can act as ligands for neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction may lead to therapeutic effects in conditions such as depression or anxiety disorders.

Antimicrobial Studies

Preliminary investigations into the antimicrobial properties of related compounds have demonstrated effectiveness against several bacterial strains. The unique structural features of this compound could enhance its activity against resistant strains.

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its combination of indole, bromophenyl, and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that combines several pharmacologically relevant structural motifs, including indole and tetrahydroquinoline groups. This article provides a comprehensive overview of its biological activities, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C19H20BrN3OSC_{19}H_{20}BrN_{3}OS, with a molecular weight of approximately 427.35 g/mol. The structure features:

  • An indole moiety , known for its diverse biological activities.
  • A sulfanyl group , which may enhance the compound's reactivity and interaction with biological targets.
  • A tetrahydroquinoline unit , contributing to the overall pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

Biological Activity Description
AnticancerIndole derivatives often show significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
AntimicrobialThe presence of the indole structure is associated with antimicrobial effects against various pathogens.
Anti-inflammatoryCompounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Notable findings include:

  • The bromophenyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • The sulfanyl group may facilitate interactions with thiol-containing proteins or enzymes, influencing the compound's mechanism of action.

Research has shown that modifications to the indole and tetrahydroquinoline portions can significantly affect the compound's potency and selectivity against specific biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimycobacterial Activity : In vitro studies have shown that indole-based compounds exhibit activity against Mycobacterium tuberculosis, with some derivatives outperforming traditional antibiotics like isoniazid .
  • Cytotoxicity Studies : Research has indicated that certain derivatives of indole and quinoline structures possess low cytotoxicity against human cell lines while maintaining high efficacy against cancer cells .
  • Mechanism Exploration : Investigations into the mechanism of action revealed that compounds with similar structures could inhibit specific signaling pathways involved in cancer progression and inflammation .

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